molecular formula C15H22O B8182598 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene

1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene

Cat. No.: B8182598
M. Wt: 218.33 g/mol
InChI Key: QUOQLSLRYYAPCP-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl and isopropoxy groups. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The isopropoxy group can be introduced via Williamson ether synthesis, where an alcohol reacts with an alkyl halide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such syntheses .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The isopropoxy group can participate in hydrogen bonding and other non-covalent interactions, while the vinyl group can undergo polymerization or addition reactions .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene is unique due to the combination of its functional groups, which provide a balance of steric hindrance, electronic effects, and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

1-tert-butyl-3-ethenyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-7-12-9-8-10-13(15(4,5)6)14(12)16-11(2)3/h7-11H,1H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOQLSLRYYAPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1C(C)(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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